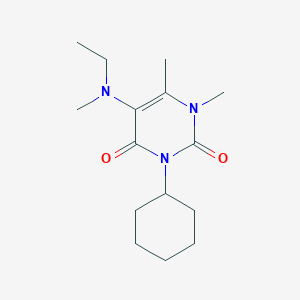
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil is a chemical compound that belongs to the class of uracil derivatives. This compound has been the subject of scientific research due to its potential application in the field of medicine. The aim of
Mechanism Of Action
The mechanism of action of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell division and DNA replication. This inhibition may lead to the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical And Physiological Effects
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil has been found to have several biochemical and physiological effects. In a study by Li et al. (2018), it was observed that this compound induced the production of reactive oxygen species (ROS) in human lung cancer cells. ROS are known to play a role in the induction of apoptosis. In addition, this compound was found to inhibit the expression of certain proteins involved in cell proliferation and survival.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil in lab experiments is its ability to selectively induce apoptosis in cancer cells. This property makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil. One direction is to investigate the potential of this compound in the treatment of other types of cancer. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anticancer properties. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion
In conclusion, 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil is a chemical compound that has been studied for its potential application in the field of medicine. Specifically, this compound has been investigated for its anticancer properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
Synthesis Methods
The synthesis of 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil involves the reaction of cyclohexyl isocyanate with 1,6-dimethyl-5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione in the presence of ethylmethylamine. The reaction yields 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil as a white crystalline solid with a melting point of 184-186°C.
Scientific Research Applications
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil has been studied for its potential application in the field of medicine. Specifically, this compound has been investigated for its anticancer properties. In a study conducted by Li et al. (2018), it was found that 3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil inhibited the growth of human lung cancer cells by inducing apoptosis. Another study by Zhang et al. (2019) showed that this compound had a similar effect on breast cancer cells.
properties
CAS RN |
102613-25-2 |
|---|---|
Product Name |
3-Cyclohexyl-1,6-dimethyl-5-(ethylmethylamino)uracil |
Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
3-cyclohexyl-5-[ethyl(methyl)amino]-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-5-16(3)13-11(2)17(4)15(20)18(14(13)19)12-9-7-6-8-10-12/h12H,5-10H2,1-4H3 |
InChI Key |
KLBPQKIWUNBPRW-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
Canonical SMILES |
CCN(C)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
synonyms |
3-cyclohexyl-1,6-dimethyl-5-propylamino-pyrimidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



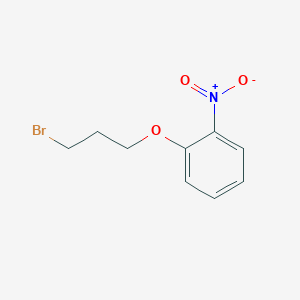

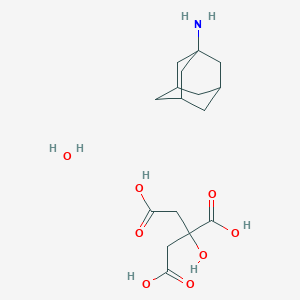
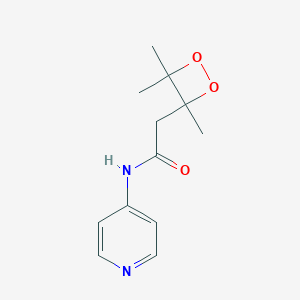

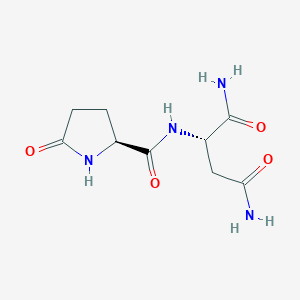

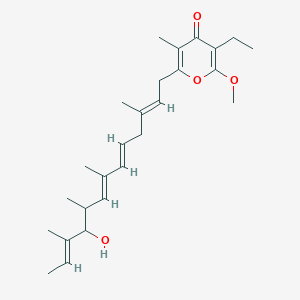
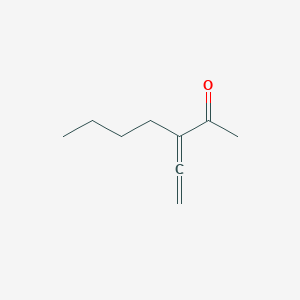
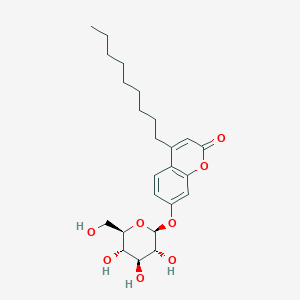

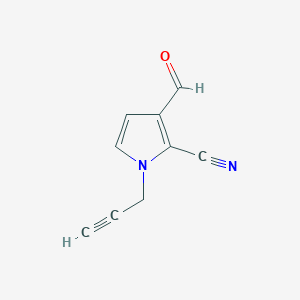

![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)